

## Data Presentation: Quantum Yield of FD-1080

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### Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553391

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The quantum yield of **FD-1080** is highly dependent on its local environment. The table below summarizes the reported quantum yield values in different media, highlighting the significant enhancement observed upon interaction with biological macromolecules.

Media/Complex	Quantum Yield ( $\Phi_F$ )	Notes
Ethanol	0.31%	Baseline value for the free dye in an organic solvent.
Fetal Bovine Serum (FBS)	5.94%	The quantum yield increases dramatically when FD-1080 forms a complex with FBS.
J-aggregates with DMPC <sup>1</sup>	0.0545%	Self-assembly into J-aggregates leads to a decrease in quantum yield.
<sup>1</sup> DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine		

## Experimental Protocol: Determining Fluorescence Quantum Yield

The most reliable and commonly used method for determining the fluorescence quantum yield of a sample is the comparative method, as detailed by Williams et al. This method involves

comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.

## Principle

When a solution of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. Therefore, a simple ratio of their integrated fluorescence intensities, measured under identical conditions, will yield the ratio of their quantum yields. The final calculation must also account for the refractive indices of the solvents used.

## Key Equation

The quantum yield of the test sample ( $\Phi_X$ ) is calculated using the following equation:

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- $\Phi_{ST}$  is the fluorescence quantum yield of the standard.
- $\text{Grad}_X$  and  $\text{Grad}_{ST}$  are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
- $\eta_X$  and  $\eta_{ST}$  are the refractive indices of the solvents used for the test sample and standard, respectively.

## Methodology

- Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and with absorption and emission properties that are as close as possible to the test sample, **FD-1080**.
- Preparation of Solutions:
  - Prepare a series of five dilute solutions of both the test sample (**FD-1080**) and the standard in their respective solvents.

- The concentrations should be chosen carefully so that the absorbance at the excitation wavelength in a 10 mm cuvette is within the range of approximately 0.01 to 0.1 to minimize re-absorption effects.
- Absorbance Measurement:
  - Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.
  - Note the absorbance value at the chosen excitation wavelength for each solution.
- Fluorescence Measurement:
  - Using a fluorescence spectrometer, record the corrected fluorescence emission spectrum for each solution.
  - It is crucial that all experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) are kept identical for both the standard and the test samples.
- Data Processing:
  - Calculate the integrated fluorescence intensity (the area under the emission curve
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